(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine
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Overview
Description
(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and an isopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the isopropylamine moiety. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzyl Group: The benzyl group is often introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of Isopropylamine:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-piperidin-3-ylmethyl)-cyclopropyl-amine: This compound has a cyclopropyl group instead of an isopropylamine moiety.
[(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid: This compound includes an amino-acetic acid group.
Uniqueness
(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it valuable in research and industrial applications.
Biological Activity
(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine is a synthetic compound characterized by its unique piperidine structure, which includes a benzyl and isopropyl group. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₆N₂. The presence of the piperidine ring contributes to its reactivity and potential interactions with biological targets. The compound can undergo various chemical reactions, making it a versatile candidate for further modifications to enhance its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells. For example, similar piperidine derivatives have shown cytotoxicity against various cancer cell lines, indicating a promising avenue for further development .
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, particularly those involving acetylcholine and other neuroactive substances. This interaction could position it as a candidate for treating neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Activity : There is emerging evidence supporting the antimicrobial properties of this compound, which could be beneficial in developing new antibacterial agents .
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. For instance:
- Receptor Binding : Compounds with similar structures have been shown to bind effectively to histamine H3 and sigma-1 receptors, influencing pain pathways and providing analgesic effects .
- Enzyme Inhibition : Some studies highlight the ability of related piperidine derivatives to inhibit cholinesterase enzymes, which are crucial in neurotransmission processes .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is insightful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine | Similar piperidine backbone but different substitution position | Potentially different receptor interactions |
(1-Methyl-piperidin-3-ylmethyl)-isopropyl-amine | Contains a methyl group instead of benzyl | May exhibit different pharmacological properties |
(4-Benzyl-piperidin-3-ylmethyl)-isopropyl-amine | Benzyl group at position four | Variations in binding affinities to receptors |
This table illustrates how minor structural changes can lead to significant differences in biological activity and receptor interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, providing context for the potential applications of this compound:
- Cancer Therapy Research : A study demonstrated that similar compounds exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments . This suggests that this compound could be further investigated for its anticancer potential.
- Alzheimer's Disease Models : Research has indicated that piperidine derivatives can inhibit cholinesterase enzymes effectively, which are targets for Alzheimer's treatment . This positions this compound as a potential candidate for neuroprotective therapies.
- Antimicrobial Studies : Investigations into related compounds have revealed promising antimicrobial activities, indicating that this compound may also contribute to the development of new antibiotics .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-3-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14(2)17-11-16-9-6-10-18(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBAQIRRTMTEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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